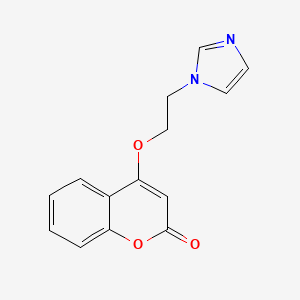
4-(2-imidazol-1-ylethoxy)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-imidazol-1-ylethoxy)chromen-2-one is a compound that combines the structural features of imidazole and chromen-2-one. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromen-2-one, also known as coumarin, is a benzopyrone derivative. This compound is of interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 2-bromoethylimidazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxycoumarin is replaced by the 2-imidazol-1-ylethoxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-imidazol-1-ylethoxy)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form dihydro derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the imidazole ring.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carbonyl group.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials or as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 4-(2-imidazol-1-ylethoxy)chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chromen-2-one moiety may interact with biological macromolecules such as proteins and nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-pyridylmethoxy)chromen-2-one: Similar structure but with a pyridine ring instead of an imidazole ring.
4-(2-thiazolylmethoxy)chromen-2-one: Contains a thiazole ring instead of an imidazole ring.
4-(2-benzimidazol-1-ylethoxy)chromen-2-one: Features a benzimidazole ring, which is a fused ring system.
Uniqueness
4-(2-imidazol-1-ylethoxy)chromen-2-one is unique due to the presence of both imidazole and chromen-2-one moieties, which confer distinct chemical and biological properties. The imidazole ring provides potential for metal coordination and enzyme inhibition, while the chromen-2-one moiety offers additional sites for chemical modification and biological interactions.
Eigenschaften
CAS-Nummer |
828265-57-2 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
4-(2-imidazol-1-ylethoxy)chromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2 |
InChI-Schlüssel |
MXJNKMWQNZHBOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















